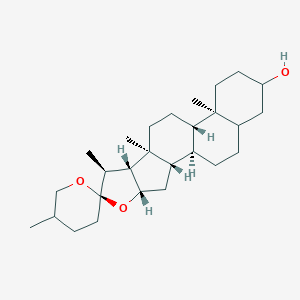

スピロスタン-3-オール

概要

説明

サポナリンは、ユッカ・シジゲラ植物由来の天然サポニンです。これは、そのアナボリック作用を含む様々な生物学的活性で知られるステロイド配糖体です。サポナリンは、反芻動物におけるルーメン発酵とメタン生成に対する効果について広く研究されています .

科学的研究の応用

Sarsaponin has a wide range of scientific research applications:

Chemistry: Used as a natural surfactant and emulsifier in various chemical formulations.

Biology: Studied for its effects on microbial populations and fermentation processes in the rumen.

Medicine: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the food industry as a natural foaming agent and stabilizer.

作用機序

サポナリンは、主に細胞膜との相互作用を通じてその効果を発揮します。それは、コレステロールとリン脂質と相互作用することにより膜透過性を高め、膜の完全性に変化をもたらします。この相互作用は、ルーメン内の原生動物を阻害し、メタン生成を減らし、微生物タンパク質合成を強化する可能性がある .

類似化合物の比較

類似化合物

キラヤサポニン: キラヤサポナリアの木から得られ、ワクチン中の天然乳化剤およびアジュバントとして使用される.

ジンセノサイド: ジンセンに含まれるサポニンで、免疫調節作用と抗癌特性で知られている.

ジオスシン: 抗炎症作用と抗癌作用を有するステロイドサポニン.

サポナリンの独自性

サポナリンは、その特定の供給源(ユッカ・シジゲラ)とルーメン発酵とメタン生成に対する顕著な効果のために独自です。微生物タンパク質合成を強化し、メタン排出量を削減する能力は、動物栄養と環境持続可能性において特に価値がある .

生化学分析

Biochemical Properties

The main branching point in the biosynthesis of sarsasapogenins, including Spirostan-3-ol, is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene . Squalene is then transformed to squalene epoxide by squalene epoxidase . Spirostan-3-ol interacts with these enzymes during its biosynthesis .

Cellular Effects

Spirostan-3-ol has been shown to have a therapeutic effect on learning and memory impairments in Aβ-injected mice . It also plays a role in neuroglia-mediated anti-inflammation and Aβ clearance . These findings indicate that Spirostan-3-ol can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Spirostan-3-ol exerts its effects at the molecular level through various mechanisms. It has been shown to have anti-inflammatory action .

Dosage Effects in Animal Models

In high-fat diet-fed C57BL/6J mice, oral administration of Spirostan-3-ol (80 mg·kg−1·d−1, for 6 weeks) ameliorated insulin resistance and alleviated inflammation in adipose tissues .

Metabolic Pathways

Spirostan-3-ol is involved in the metabolic pathway of steroidal sapogenins . It interacts with enzymes such as squalene synthase and squalene epoxidase during its biosynthesis .

準備方法

合成経路と反応条件

サポナリンは、様々な方法を用いてユッカ・シジゲラ植物から抽出することができます。抽出プロセスは通常、メタノール、エタノールまたは水などの溶媒の使用を含みます。植物材料は粉砕され、溶媒抽出、それに続く濾過および濃縮によってサポニンリッチな抽出物を得る .

工業生産方法

サポナリンの工業生産は、ユッカ・シジゲラからの大規模抽出を含みます。このプロセスには、植物の収穫、乾燥、および植物材料の粉砕が含まれます。粉砕された材料は次に溶媒抽出にかけられ、抽出物はクロマトグラフィーなどの技術を使用してサポナリンを単離する .

化学反応の分析

反応の種類

サポナリンは、酸化、還元、置換などの様々な化学反応を起こします。これらの反応は、サポニン構造中の官能基の存在によって影響を受ける .

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用してサポナリンを酸化する。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、サポナリンの還元に使用される。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、サポナリンの酸化は酸化誘導体の形成につながる可能性があり、一方、還元は還元されたサポニン化合物を生成する可能性がある .

科学的研究への応用

サポナリンは、幅広い科学的研究への応用を有しています。

類似化合物との比較

Similar Compounds

Quillaja saponin: Derived from the Quillaja saponaria tree, used as a natural emulsifier and adjuvant in vaccines.

Ginsenoside: A saponin found in ginseng, known for its immunomodulatory and anticancer properties.

Dioscin: A steroidal saponin with anti-inflammatory and anticancer activities.

Uniqueness of Sarsaponin

Sarsaponin is unique due to its specific source (Yucca schidigera) and its pronounced effects on rumen fermentation and methane production. Its ability to enhance microbial protein synthesis and reduce methane emissions makes it particularly valuable in animal nutrition and environmental sustainability .

特性

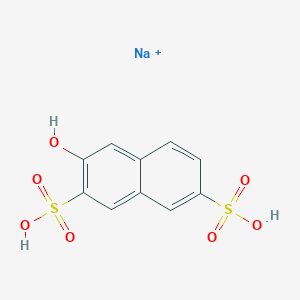

IUPAC Name |

(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18?,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-NRBCCYJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCC(C5)O)C)C)O[C@]16CCC(CO6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82597-74-8 | |

| Record name | Sarsasapogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。